molecular formula C29H32ClNO4 B8144815 (R)-Acolbifene (hydrochloride)

(R)-Acolbifene (hydrochloride)

カタログ番号: B8144815
分子量: 494.0 g/mol
InChIキー: BYQDPIXWTVEVEA-XXIQNXCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Acolbifene (hydrochloride) is a selective estrogen receptor modulator (SERM) that has been studied for its potential use in the treatment of breast cancer. It is the hydrochloride salt form of ®-Acolbifene, which enhances its solubility and stability. This compound exhibits both estrogenic and anti-estrogenic effects depending on the target tissue, making it a promising candidate for hormone-related therapies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Acolbifene (hydrochloride) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the benzothiophene core through a series of reactions such as Friedel-Crafts acylation, cyclization, and functional group modifications.

    Introduction of the side chain: The side chain is introduced via nucleophilic substitution or addition reactions, often involving the use of organometallic reagents.

    Resolution of enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or crystallization techniques.

    Formation of the hydrochloride salt: The final step involves the reaction of ®-Acolbifene with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of ®-Acolbifene (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

化学反応の分析

Types of Reactions: ®-Acolbifene (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the side chains or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, organometallic reagents, and nucleophiles are employed under various conditions (e.g., basic or acidic environments).

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

科学的研究の応用

Breast Cancer Prevention

A pivotal study assessed the feasibility of using (R)-Acolbifene as a preventive agent for breast cancer in premenopausal women at high risk. The trial involved 25 participants who received 20 mg of (R)-Acolbifene daily for 6–8 months. Key findings included:

  • Reduction in Proliferation : The primary endpoint measured changes in benign breast tissue proliferation using Ki-67 as a biomarker. Results indicated a significant decrease from a median of 4.6% at baseline to 1.4% post-treatment (P < 0.001)【2】.
  • Minimal Side Effects : Participants reported minimal subjective side effects, with no significant increases in hot flashes or fatigue【2】.

This study suggests that (R)-Acolbifene may effectively reduce breast cancer risk through modulation of cellular proliferation without substantial adverse effects.

Lipid Metabolism

Research has demonstrated that (R)-Acolbifene possesses hypolipidemic properties, making it a candidate for managing dyslipidemia, particularly in postmenopausal women. It has been shown to:

  • Lower Cholesterol Levels : A study indicated that (R)-Acolbifene significantly reduces total and low-density lipoprotein cholesterol levels while enhancing liver receptors responsible for lipid uptake【4】【5】.
  • Mechanism Insights : The hypolipidemic action is attributed to decreased secretion of very-low-density lipoprotein triglycerides and increased expression of liver receptors involved in cholesterol clearance【4】.

Summary of Clinical Trials

Study FocusSample SizeDosageDurationKey Findings
Breast Cancer Prevention2520 mg daily6–8 monthsSignificant reduction in Ki-67 proliferation marker
Lipid MetabolismNot specifiedNot specifiedNot specifiedDecreased LDL cholesterol and increased liver receptor expression

作用機序

®-Acolbifene (hydrochloride) exerts its effects by binding to estrogen receptors (ERs) in target tissues. It acts as an agonist or antagonist depending on the tissue type:

    Agonist: In bone and cardiovascular tissues, it mimics the effects of estrogen, promoting bone density and cardiovascular health.

    Antagonist: In breast tissue, it blocks the effects of estrogen, inhibiting the growth of estrogen-dependent cancer cells.

The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are related to gene transcription regulation and cellular proliferation.

類似化合物との比較

    Tamoxifen: Another SERM used in breast cancer treatment, but with different tissue selectivity and side effect profiles.

    Raloxifene: Similar to ®-Acolbifene, it is used for osteoporosis and breast cancer prevention but has a different chemical structure and pharmacokinetics.

    Bazedoxifene: A newer SERM with improved efficacy and safety profiles for osteoporosis and breast cancer prevention.

Uniqueness: ®-Acolbifene (hydrochloride) is unique due to its specific binding affinity and selectivity for estrogen receptors, offering a balanced profile of estrogenic and anti-estrogenic effects. This makes it a versatile compound for various therapeutic applications with potentially fewer side effects compared to other SERMs.

特性

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDPIXWTVEVEA-XXIQNXCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。